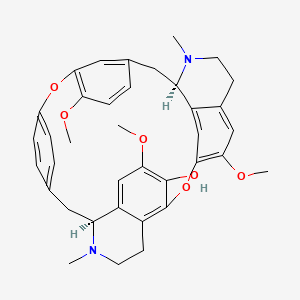
Lauberine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lauberine is a naturally occurring alkaloid found in certain plant species. It is known for its complex molecular structure and significant biological activities. This compound has been the subject of extensive research due to its potential therapeutic applications and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lauberine involves multiple steps, starting from simple organic molecules. One common synthetic route includes the following steps:
Formation of the core structure: This involves the cyclization of a precursor molecule under acidic conditions to form the core structure of this compound.
Functional group modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, and oxidation.
Purification: The final product is purified using techniques like chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes:
Batch reactors: Large-scale batch reactors are used to carry out the synthesis under controlled conditions.
Continuous flow reactors: Continuous flow reactors may also be employed to enhance efficiency and scalability.
Purification and crystallization: Advanced purification techniques, including crystallization, are used to ensure high purity of the final product.
化学反応の分析
Types of Reactions
Lauberine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution reagents: Halogens and other nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
科学的研究の応用
Lauberine has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in organic synthesis and reaction mechanism studies.
Biology: It is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: this compound has shown promise in preclinical studies for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: this compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
Lauberine exerts its effects through various molecular targets and pathways. It interacts with specific enzymes and receptors, modulating their activity and leading to changes in cellular processes. The exact mechanism of action may involve:
Enzyme inhibition: this compound can inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It can bind to specific receptors, triggering signaling cascades.
Gene expression modulation: this compound may influence gene expression, leading to changes in protein synthesis and cellular function.
類似化合物との比較
Lauberine is unique compared to other similar alkaloids due to its specific molecular structure and biological activities. Similar compounds include:
Berberine: Another alkaloid with similar therapeutic potential but different molecular structure.
Palmatine: Shares some structural similarities with this compound but has distinct biological effects.
Jatrorrhizine: Similar in structure but differs in its pharmacological properties.
This compound stands out due to its unique combination of chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
19879-48-2 |
|---|---|
分子式 |
C37H40N2O6 |
分子量 |
608.7 g/mol |
IUPAC名 |
(12S,25R)-5,20,31-trimethoxy-11,26-dimethyl-2,18-dioxa-11,26-diazaheptacyclo[23.6.2.214,17.119,23.03,8.07,12.029,33]hexatriaconta-1(31),3(8),4,6,14(36),15,17(35),19,21,23(34),29,32-dodecaen-4-ol |
InChI |
InChI=1S/C37H40N2O6/c1-38-14-12-24-19-32(42-4)34-20-27(24)29(38)17-23-8-11-31(41-3)33(18-23)44-25-9-6-22(7-10-25)16-30-28-21-35(43-5)36(40)37(45-34)26(28)13-15-39(30)2/h6-11,18-21,29-30,40H,12-17H2,1-5H3/t29-,30+/m1/s1 |
InChIキー |
CASHVZNATRNXDE-IHLOFXLRSA-N |
異性体SMILES |
CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC(=C(C=C4)OC)OC5=CC=C(C[C@H]6C7=CC(=C(C(=C7CCN6C)O3)O)OC)C=C5)OC |
正規SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6C7=CC(=C(C(=C7CCN6C)O3)O)OC)C=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1-Dibromo-2,2-dichloro-1,2-dihydrocyclobuta[b]naphthalene](/img/structure/B14150615.png)
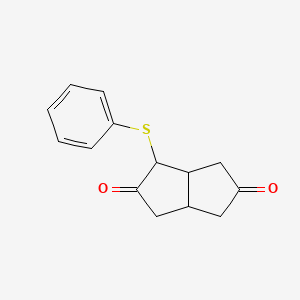

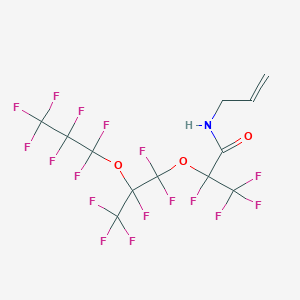

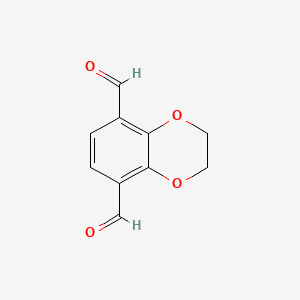
![6-phenyl-2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromene](/img/structure/B14150648.png)

![3-[(Cyclohexylcarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B14150657.png)

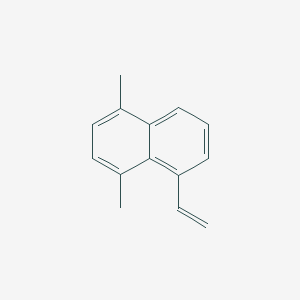
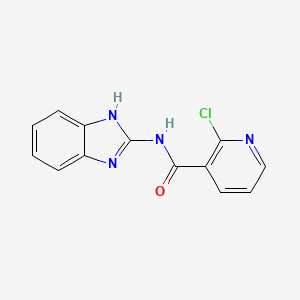
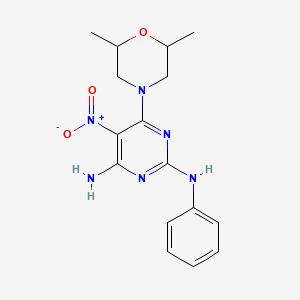
![(4E)-4-[(2E)-(2-propoxybenzylidene)hydrazinylidene]-3,4-dihydropyrimidin-2(1H)-one](/img/structure/B14150693.png)
